molecular formula C7H11BrO2 B049043 Ethyl 1-bromocyclobutanecarboxylate CAS No. 35120-18-4

Ethyl 1-bromocyclobutanecarboxylate

Cat. No.: B049043
CAS No.: 35120-18-4
M. Wt: 207.06 g/mol
InChI Key: UTVNSHXHFRIXMM-UHFFFAOYSA-N
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Preparation Methods

Ethyl 1-bromocyclobutanecarboxylate can be synthesized through various methods. One common synthetic route involves the bromination of ethyl cyclobutanecarboxylate. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Ethyl 1-bromocyclobutanecarboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 1-bromocyclobutanecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromine atom and an ethyl ester group, which imparts specific reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 1-bromocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVNSHXHFRIXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188624
Record name Ethyl alpha-bromocyclobutanecarboxylate
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Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35120-18-4
Record name Ethyl 1-bromocyclobutanecarboxylate
Source CAS Common Chemistry
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Record name Ethyl 1-bromocyclobutanecarboxylate
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Record name 35120-18-4
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Record name Ethyl alpha-bromocyclobutanecarboxylate
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Record name Ethyl α-bromocyclobutanecarboxylate
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Record name ETHYL 1-BROMOCYCLOBUTANECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 1-bromocyclobutanecarboxylate in the synthesis of 1-aminocyclobutanecarboxylic acid derivatives?

A1: this compound serves as a crucial starting material in the synthesis of differentially protected 1-aminocyclobutanecarboxylic acid. [] The bromine atom acts as a leaving group, allowing for nucleophilic substitution reactions to introduce various protecting groups on the nitrogen atom. This flexibility is essential for synthesizing a range of 1-aminocyclobutanecarboxylic acid derivatives with potential applications in peptide and pharmaceutical research.

Q2: What specific intermediates were synthesized from this compound in the research paper?

A2: The researchers successfully synthesized two key intermediates from this compound:

  • Intermediate 7: This intermediate was obtained in 95% yield through a specific reaction sequence starting with this compound. []
  • Intermediate 8: This intermediate was obtained in 69% yield through a different reaction pathway, also utilizing this compound as the starting point. []

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